Tert-butyl 5-amino-2-hydroxybenzoate
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Overview
Description
Tert-butyl 5-amino-2-hydroxybenzoate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Mechanism of Action
Mode of Action
It is known that the compound contains a tert-butyl group, which is often used in the protection of amino acids during peptide synthesis .
Biochemical Pathways
Given its structural similarity to certain amino acids, it may be involved in peptide synthesis and other amino acid-related pathways .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
Given its potential role in peptide synthesis, it may influence protein structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2-hydroxybenzoate typically involves the esterification of 5-amino-2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
Tert-butyl 5-amino-2-hydroxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-2-hydroxybenzoate
- Tert-butyl 3-amino-2-hydroxybenzoate
- Tert-butyl 5-amino-3-hydroxybenzoate
Uniqueness
Tert-butyl 5-amino-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
IUPAC Name |
tert-butyl 5-amino-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDXDSXJOWWPME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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